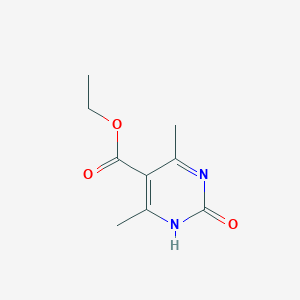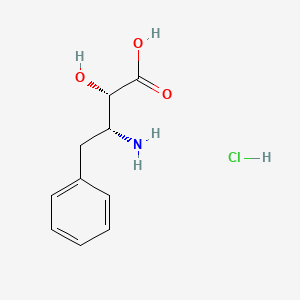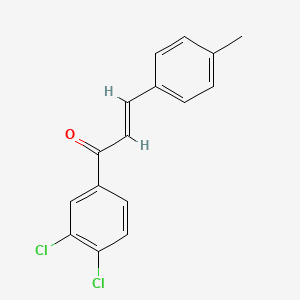
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known as DCP, is a chemical compound with the molecular formula C15H10Cl2O. It belongs to the family of chalcones, which are known for their diverse biological activities. DCP has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to activate the p38 MAPK pathway, which plays a role in apoptosis and cell cycle arrest. In inflammation, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines and enzymes. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to activate the Nrf2 pathway, which plays a role in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to possess various biochemical and physiological effects. In cancer, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to induce apoptosis and cell cycle arrest in cancer cells. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to inhibit the invasion and metastasis of cancer cells. In inflammation, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the production of inflammatory cytokines and enzymes. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to reduce oxidative stress and inflammation. In diabetes, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to improve insulin sensitivity and glucose metabolism. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to reduce lipid accumulation and improve liver function. In neurological disorders, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to reduce oxidative stress and inflammation. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is also stable under normal laboratory conditions. One limitation is that (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is insoluble in water, which can make it difficult to administer to cells or animals. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is also relatively unstable in the presence of light and air, which can affect its potency. Another limitation is that (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one. One direction is to further elucidate the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in different diseases. Another direction is to investigate the pharmacokinetics and toxicity of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in animal models. Further studies are also needed to determine the optimal dosage and administration of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one for different diseases. In addition, the potential synergistic effects of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one with other drugs or natural compounds should be explored. Finally, clinical trials are needed to determine the safety and efficacy of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in humans.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurological disorders. In cancer, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many chronic diseases, and (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. In diabetes, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to improve insulin sensitivity and glucose metabolism by activating the AMPK pathway. In neurological disorders, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHJVZRPJLRZIR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



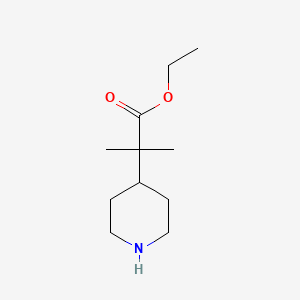

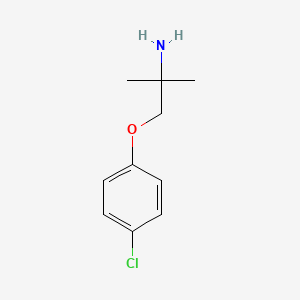
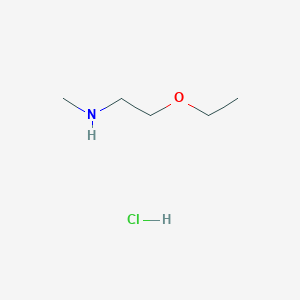
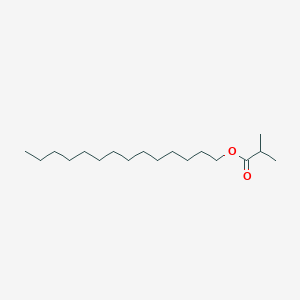
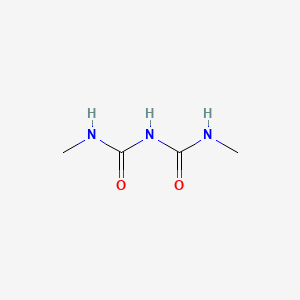

![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
